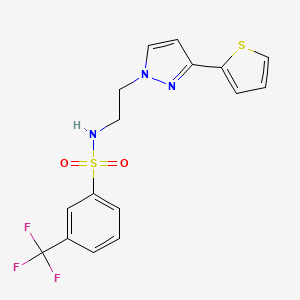

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrazole-thiophene hybrid scaffold linked via an ethyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. This structural framework is reminiscent of bioactive sulfonamides, such as celecoxib derivatives, which are known for anti-inflammatory and anticancer properties .

Eigenschaften

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S2/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)20-7-9-22-8-6-14(21-22)15-5-2-10-25-15/h1-6,8,10-11,20H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVCGAVLCBLFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. The process begins with the preparation of the thiophene ring and the pyrazole ring, which are then linked via an ethyl spacer. The final step involves the sulfonation of the trifluoromethylbenzene ring to attach the sulfonamide group.

Key steps include:

Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.

Construction of Pyrazole Ring: Involves the cyclocondensation of hydrazines with 1,3-diketones.

Linking of Rings: Requires the use of alkylating agents to form the ethyl linkage.

Sulfonation and Coupling: The trifluoromethylbenzene undergoes sulfonation, followed by coupling with the linked thiophene-pyrazole structure.

Industrial Production Methods

In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesizers may be employed to increase efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the thiophene and pyrazole rings.

Reduction: The reduction processes can affect the sulfonamide and trifluoromethyl groups.

Substitution: Both electrophilic and nucleophilic substitutions can occur, primarily at the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of reagents like hydrogen peroxide or KMnO4.

Reduction: Catalytic hydrogenation or the use of lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts reagents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The products depend on the reaction type, but typical outcomes include:

Oxidized forms with ketone or hydroxyl groups.

Reduced forms with simplified aromatic structures.

Substituted derivatives with varying functional groups attached to the rings.

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Activity

- The sulfonamide moiety in this compound mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism allows it to act as an antibacterial agent, effectively inhibiting bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate biosynthesis.

- A study demonstrated that derivatives of sulfonamides exhibit potent antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa .

-

Antimalarial Potential

- Research indicates that compounds with trifluoromethyl substitutions have shown promise in antimalarial drug development. Docking studies suggest that these derivatives can effectively inhibit the dihydropteroate synthase enzyme, making them potential lead compounds for new antimalarial therapies .

- The structural modifications, including the incorporation of thiophene and pyrazole rings, enhance the binding affinity and specificity for biological targets, which is critical for developing effective antimalarial agents .

- Anti-inflammatory Properties

Synthetic Applications

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions that allow for the introduction of various functional groups to tailor its properties for specific applications. The following synthetic pathway highlights the versatility of this compound:

- Starting Materials : Thiophene derivatives and pyrazole precursors.

- Reagents : Common reagents include trifluoromethylating agents and sulfonyl chlorides.

- Reaction Conditions : Reactions are performed under controlled temperatures and atmospheres to optimize yield and purity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition zones against E. coli, demonstrating its potential as a novel antibacterial agent.

Case Study 2: Antimalarial Activity

In a comparative study on antimalarial activity, the trifluoromethyl-substituted sulfonamides were tested against Plasmodium falciparum. The results showed that these compounds exhibited IC50 values comparable to existing antimalarial drugs, indicating their potential as new therapeutic agents.

Wirkmechanismus

The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, where it can inhibit or activate biological pathways. The thiophene and pyrazole rings allow it to form stable complexes with these targets, while the trifluoromethyl group enhances its binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Scaffolds

(a) Celecoxib Derivatives (e.g., Compounds 1a–e, 2a–e)

Celecoxib derivatives, such as N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a–e) and 4-thiazolidinone derivatives (2a–e), share the trifluoromethylpyrazole-benzenesulfonamide core but differ in substituents. For example:

- Key Differences: Celecoxib derivatives incorporate thiourea or thiazolidinone groups instead of the ethyl-thiophene linker.

- Biological Relevance : Celecoxib analogues exhibit anti-inflammatory and antiviral activities, suggesting that the target compound may share similar pharmacological profiles .

(b) Anthrax Lethal Factor Inhibitors (Compounds 76–93)

Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide (77) and N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide (87) feature a benzo[d]thiazole-thiophene scaffold.

- Key Differences: The benzo[d]thiazole group replaces the pyrazole-thiophene unit, increasing aromatic bulk but reducing electron-rich character.

- NMR Data: The ethyl linker in the target compound may result in distinct $ ^1H $ NMR shifts (e.g., δ 3.5–4.0 ppm for CH$ _2 $-N resonances) compared to rigid morpholino or biphenyl substituents in analogues .

(c) Fluorinated Pyrazole-Sulfonamides (e.g., Compound 3ao)

Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate (3ao) shares the trifluoromethylpyrazole-benzenesulfonamide motif but includes a pentyl linker and isonicotinate ester.

Physicochemical and Pharmacokinetic Properties

*LogP estimated via fragment-based methods.

Functional Group Impact

- Trifluoromethyl Group : Present in the target compound and analogues (e.g., 77, 3ao), this group enhances lipophilicity and resistance to oxidative metabolism .

- Thiophene vs. Benzo[d]thiazole : Thiophene’s electron-rich nature may improve π-stacking in target binding compared to benzo[d]thiazole’s planar rigidity .

Biologische Aktivität

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, a pyrazole moiety, and a trifluoromethyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of multiple functional groups that are critical for its biological activity.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

1. Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. In various experimental models, these compounds have shown the ability to reduce paw swelling and body weight loss in acute inflammatory conditions. For instance, studies reported that related pyrazole derivatives displayed IC50 values ranging from 44.81 to 55.65 μg/mL against COX-2, indicating potent anti-inflammatory effects comparable to standard drugs like diclofenac .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Pyrazole derivative A | 55.65 | |

| Pyrazole derivative B | 44.81 | |

| Diclofenac sodium | 54.65 |

2. Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies involving various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, derivatives with similar structures have exhibited IC50 values as low as 0.12 μM against MCF-7 breast cancer cells, suggesting strong anticancer activity .

| Cell Line | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | Similar derivative A | 0.12 | Apoptosis induction |

| HCT116 | Similar derivative B | 0.19 | Cell cycle arrest at G1 phase |

| A549 | Similar derivative C | 0.78 | Caspase activation |

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The presence of the thiophene ring is believed to enhance its interaction with microbial membranes, leading to effective inhibition of growth .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- In Vivo Studies : In animal models of inflammation, administration of pyrazole derivatives resulted in significant reductions in inflammatory markers and improved clinical outcomes compared to control groups.

- Cell Culture Experiments : In vitro studies demonstrated that treatment with these compounds led to a marked decrease in cell viability in cancer cell lines, alongside increased markers of apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Prepare the pyrazole-thiophene core via cyclocondensation of thiophene-2-carboxaldehyde with hydrazine derivatives under reflux in ethanol .

- Step 2: Introduce the ethyl linker via nucleophilic substitution using 2-chloroethylamine and a base like K₂CO₃ in DMF at room temperature .

- Step 3: Sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and pyrazole) and sulfonamide NH (δ ~10 ppm, broad). Confirm trifluoromethyl (CF₃) via ¹⁹F NMR (δ -60 to -65 ppm) .

- HRMS (ESI+): Verify molecular ion [M+H]⁺ and isotopic patterns for sulfur/fluorine.

- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Methodological Answer:

- Factor Screening: Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For sulfonylation, factors like reaction time (6–24 hrs) and base equivalents (1.2–2.0) significantly impact yield .

- Response Surface Methodology (RSM): Apply a Central Composite Design to model interactions between variables. For example, optimize DMF/water ratios to balance solubility and reactivity .

- Validation: Confirm predicted optimal conditions with triplicate runs (e.g., 18 hrs, 1.5 eq K₂CO₃, 60°C) to achieve >85% yield .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values in kinase inhibition may arise from ATP concentration variations (1 mM vs. 10 µM) .

- Computational Validation: Use molecular docking (AutoDock Vina) to assess binding mode consistency across protein conformers. Cross-validate with MD simulations (NAMD/GROMACS) .

- Meta-Analysis: Apply statistical tools (e.g., R/Bioconductor) to aggregate data and identify outliers or batch effects .

Advanced: What computational strategies predict reaction pathways for scale-up?

Methodological Answer:

- Reaction Mechanism Mapping: Use Gaussian or ORCA for DFT calculations to identify transition states and intermediates in sulfonylation .

- Kinetic Modeling: Employ ChemKin or COPASI to simulate rate-determining steps. For example, model the activation energy of pyrazole-ethylamine coupling .

- Process Simulation: Aspen Plus or COMSOL can optimize reactor parameters (e.g., continuous vs. batch) for heat/mass transfer in large-scale synthesis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonamide group .

- Spill Management: Neutralize with activated charcoal, then dispose as hazardous waste (EPA guidelines) .

Advanced: How to ensure purity (>98%) for pharmacological studies?

Methodological Answer:

- HPLC Method: Use a C18 column (5 µm, 250 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- Impurity Profiling: Identify byproducts (e.g., desulfonated analogs) via LC-MS/MS. Quantify using external calibration curves .

- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to remove polar impurities. Monitor crystal growth via hot-stage microscopy .

Advanced: What reactor design considerations apply to continuous synthesis?

Methodological Answer:

- Microreactor Systems: Use Corning AF-2400 tubing (PTFE) for enhanced mixing and heat transfer during exothermic steps (e.g., sulfonylation) .

- Residence Time Distribution (RTD): Characterize using tracer studies to minimize dead zones. Adjust flow rates (0.5–2 mL/min) to maintain steady-state .

- In-line Analytics: Implement FTIR or PAT tools for real-time monitoring of intermediate conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.